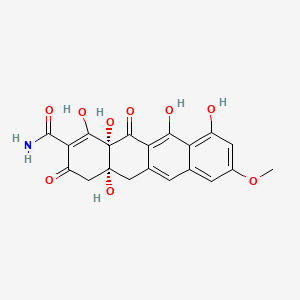
Anthrotainin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthrotainin is a natural product found in Clonostachys rosea with data available.
Applications De Recherche Scientifique
Substance P Antagonist
Anthrotainin, a novel tetracyclic compound isolated from a fungal culture, has been identified as an inhibitor of Substance P (SP) binding. SP is an undecapeptide associated with neurotransmitters and neuromodulators known as neurokinins. Anthrotainin exhibits an IC50 of 3 microM against [125I]SP, demonstrating its potential as an SP antagonist (Wong et al., 1993).
Anthropometric Analysis in Digital Technology
While not directly related to Anthrotainin, advancements in digital anthropometry represent a significant leap in scientific research. Digital anthropometry, using three-dimensional optical imaging methods, is transforming areas like clinical nutrition and ergonomic product design by providing more accurate human measurements (Heymsfield et al., 2018).
Anthropocentric Video Analysis in Postproduction
Anthropocentric (human-centered) video analysis, another field not directly related to Anthrotainin, plays a crucial role in film and games postproduction. It involves analyzing human presence, identity, body posture, and emotional status for tasks like audiovisual material indexing and automatic semantic annotation (Pitas & Nikolaidis, 2010).
Applications in Ergonomics and Product Design
Anthropometry, a key element in ergonomic studies, addresses the fit of tasks/products to user characteristics. This research highlights the gap between anthropometric data and their application in ergonomic product and environment design, emphasizing the need for more research in this area (Dianat et al., 2018).
Student Outcomes in Science Education
The use of anthropometric activities in high-school science education has shown positive influences on students' attitudes and the classroom learning environment. This research supports the efficacy of integrating such activities into educational curricula (Lightburn & Fraser, 2007).
Anthropometry in Epidemiologic Studies
Anthropometry has considerable potential in cancer research as an indirect means of assessing childhood and adult nutrition. Its application in large-scale cancer studies offers a valuable approach for identifying individuals and populations at increased risk (Micozzi, 1990).
Use in Biodistance Studies
Anthropometry has been widely used in biodistance studies, analyzing genetic and environmental influences on anthropometric dimensions. This research underscores the importance of minimizing measurement error for reliable results (Jamison et al., 1989).
Anthropometric Analysis in Technology
Advances in digital anthropometry, such as 3-D optical imaging, are revolutionizing fields like ergonomics and garment manufacturing. This shift towards contactless anthropometric measurements opens up new research opportunities and applications (Sharma et al., 2022).
Propriétés
Numéro CAS |
148084-40-6 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
0 |
Synonymes |
anthrotainin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




